molecular formula C21H27N5O3S B2397608 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034297-42-0

3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2397608
CAS No.: 2034297-42-0
M. Wt: 429.54
InChI Key: WNUXRWZXXFKGNG-UHFFFAOYSA-N
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Description

3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H27N5O3S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide-based Hybrid Compounds

Sulfonamide hybrids have gained attention due to their broad pharmacological properties. Research indicates that sulfonamides, with variations in their R and R' moieties, show a wide range of biological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. These findings suggest potential research applications of sulfonamide-based hybrids in developing new therapeutic agents (Ghomashi et al., 2022).

Quinazolinone Derivatives and Their Applications

Quinazolinone derivatives exhibit diverse biological activities. Studies have shown that quinazolinones can be synthesized with various substitutions, leading to compounds with potential antifungal, cardiotonic, and antimicrobial properties. For instance, certain quinazolinone derivatives have demonstrated significant antifungal activities, suggesting their use in antifungal research and development (Shivan & Holla, 2011). Additionally, quinazolinone compounds carrying different heterocycles have been synthesized and examined for their cardiotonic activity, highlighting their potential in cardiovascular research (Nomoto et al., 1991). The broad spectrum of antimicrobial activity of quinazolinone derivatives also underscores their relevance in antimicrobial agent development (Patel et al., 2012).

Properties

IUPAC Name

3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-14(2)26-16(4)20(15(3)23-26)30(28,29)24-11-7-8-17(12-24)25-13-22-19-10-6-5-9-18(19)21(25)27/h5-6,9-10,13-14,17H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUXRWZXXFKGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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